molecular formula C17H26N2O2 B12204324 N,N'-(phenylmethanediyl)dipentanamide

N,N'-(phenylmethanediyl)dipentanamide

Cat. No.: B12204324
M. Wt: 290.4 g/mol
InChI Key: ZLSPRZMNWPPRSS-UHFFFAOYSA-N
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Description

N,N’-(phenylmethanediyl)dipentanamide: is an organic compound with the molecular formula C_17H_22N_2O_2 It is a derivative of pentanamide, where the nitrogen atoms are bonded to a phenylmethanediyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(phenylmethanediyl)dipentanamide typically involves the reaction of pentanamide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified using recrystallization techniques.

Industrial Production Methods: In an industrial setting, the production of N,N’-(phenylmethanediyl)dipentanamide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N’-(phenylmethanediyl)dipentanamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethanediyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, alkoxylated derivatives.

Scientific Research Applications

Chemistry: N,N’-(phenylmethanediyl)dipentanamide is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its unique structure allows for the exploration of various biochemical pathways.

Medicine: N,N’-(phenylmethanediyl)dipentanamide has potential applications in drug development. It is investigated for its ability to act as a ligand for certain receptors, which could lead to the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N,N’-(phenylmethanediyl)dipentanamide involves its interaction with specific molecular targets. The phenylmethanediyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

    N,N’-dimethyl-p-phenylenediamine: This compound has a similar structure but with methyl groups instead of pentanamide groups.

    N,N’-bis(2-hydroxyethyl)-p-phenylenediamine: This compound features hydroxyethyl groups, providing different reactivity and applications.

    N,N’-diethyl-p-phenylenediamine: This compound has ethyl groups, which influence its chemical properties and uses.

Uniqueness: N,N’-(phenylmethanediyl)dipentanamide stands out due to its specific combination of a phenylmethanediyl group and pentanamide moieties

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

N-[(pentanoylamino)-phenylmethyl]pentanamide

InChI

InChI=1S/C17H26N2O2/c1-3-5-12-15(20)18-17(14-10-8-7-9-11-14)19-16(21)13-6-4-2/h7-11,17H,3-6,12-13H2,1-2H3,(H,18,20)(H,19,21)

InChI Key

ZLSPRZMNWPPRSS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC(C1=CC=CC=C1)NC(=O)CCCC

Origin of Product

United States

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